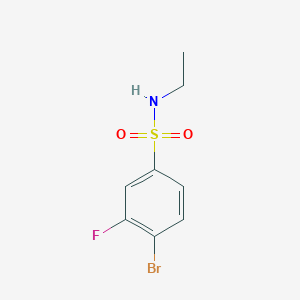

4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide

Übersicht

Beschreibung

4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide is a chemical compound with the molecular formula C8H9BrFNO2S and a molecular weight of 282.13 g/mol It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

Nitration: The starting material, 4-bromo-3-fluorobenzene, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Sulfonation: The amine group is sulfonated to form the sulfonamide.

Ethylation: Finally, the sulfonamide is ethylated to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution

-

Ammonia/Amine Substitution : Reacts with ammonia or primary amines (e.g., methylamine) in polar aprotic solvents (DMF, DMSO) at 80–100°C to yield 4-amino derivatives.

-

Hydroxylation : Heating with aqueous NaOH (120°C, 12 h) replaces bromine with a hydroxyl group, forming 4-hydroxy-N-ethyl-3-fluoro-benzenesulfonamide .

Transition-Metal-Catalyzed Coupling

-

Suzuki–Miyaura Coupling : Reacts with aryl boronic acids using Pd(PPh₃)₄ (5 mol%) and K₃PO₄ in 1,4-dioxane/water (90°C, 18 h) to form biaryl derivatives .

Sulfonamide Group Reactivity

The sulfonamide moiety participates in alkylation, acylation, and hydrolysis reactions.

N-Alkylation

-

Reacts with alkyl halides (e.g., ethyl iodide) in the presence of K₂CO₃ (DMF, 60°C) to form N-alkylated products.

Hydrolysis

-

Acidic hydrolysis (H₂SO₄, reflux) cleaves the sulfonamide bond, yielding 4-bromo-3-fluoro-benzenesulfonic acid and ethylamine .

Fluorine Substituent Effects

The electron-withdrawing fluorine at the 3-position enhances the electrophilicity of the bromine atom, accelerating substitution reactions. It also sterically hinders ortho-substitution, directing reactivity to the para-bromine site .

Comparative Reaction Data

Mechanistic Insights

-

Suzuki Coupling : The bromine atom undergoes oxidative addition to Pd(0), followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond .

-

NAS : The electron-deficient aromatic ring (due to –SO₂NHEt and –F groups) facilitates nucleophilic attack at the 4-position .

This compound’s reactivity profile underscores its utility in synthesizing complex molecules for pharmaceutical and materials science applications. Further studies could explore its use in click chemistry or photoredox catalysis.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide serves as a crucial building block in the synthesis of pharmaceutical agents. It has been primarily investigated for its role as an inhibitor of carbonic anhydrases (CAs), enzymes implicated in various physiological processes and diseases, including cancer.

Mechanism of Action :

- Inhibits specific isoforms of carbonic anhydrases by binding to their active sites, thus blocking substrate access and enzyme activity.

Biological Research

This compound is utilized as a probe in biochemical assays to study enzyme activity and protein interactions. Its sulfonamide group is known for broad-spectrum antimicrobial properties, making it relevant in the development of new antimicrobial agents.

Biological Activity :

- Exhibits antimicrobial properties by disrupting bacterial metabolic pathways.

- Potential anti-inflammatory effects have also been observed, contributing to its therapeutic profile.

Materials Science

In materials science, this compound is explored for developing advanced materials with specific electronic or optical properties. Its unique chemical structure allows it to be integrated into various polymeric systems or coatings that require enhanced performance characteristics.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the positions and types of substituents on the benzene ring significantly influence the biological activity of this compound.

| Substituent | IC50 (µM) |

|---|---|

| Bromine (4-position) | 2.2 |

| Chlorine (4-position) | 6.3 |

| Methyl (3-position) | >40 |

These findings highlight how electronic effects and steric factors introduced by different substituents can enhance or diminish biological activity.

In Vivo Studies

Research involving isolated rat heart models demonstrated that compounds similar to this compound could effectively reduce coronary resistance and perfusion pressure, suggesting cardiovascular benefits.

Docking Studies

Computational docking studies have indicated that this compound can effectively bind to the active sites of carbonic anhydrases, supporting its role as an enzyme inhibitor. This computational approach is crucial for predicting the efficacy of new derivatives in drug design.

Wirkmechanismus

The mechanism of action of 4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of enzymes like carbonic anhydrase by binding to the active site and blocking substrate access . This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry.

Biologische Aktivität

4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article reviews the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₈BrFNO₂S. The presence of the bromine and fluorine substituents on the benzene ring significantly influences its biological activity by altering its electronic properties and steric hindrance.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide moiety is known to inhibit carbonic anhydrases (CAs), which play critical roles in physiological processes such as pH regulation and fluid balance.

Key Mechanisms:

- Enzyme Inhibition : This compound acts as an inhibitor of certain isoforms of carbonic anhydrases, which are implicated in tumor growth and metastasis.

- Antimicrobial Activity : It exhibits broad-spectrum antimicrobial properties by disrupting bacterial metabolic pathways.

Antimicrobial Studies

In vitro studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.72 |

| Staphylococcus aureus | 6.63 |

| Pseudomonas aeruginosa | 8.00 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed using carrageenan-induced rat paw edema models. The results showed that it significantly reduced inflammation:

| Time (hours) | Edema Reduction (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

This indicates a strong anti-inflammatory effect, making it a potential therapeutic agent for inflammatory diseases .

Anticancer Activity

Recent studies have evaluated the anticancer properties of sulfonamides, including derivatives like this compound. It has shown promise in inhibiting cancer cell proliferation through various pathways:

- Cell Line Studies : In vitro assays on cancer cell lines revealed IC50 values ranging from 2.2 µM to over 40 µM depending on structural modifications.

Structure-Activity Relationship (SAR)

The SAR studies suggest that specific substitutions on the benzene ring enhance biological activity:

| Substituent | IC50 (µM) |

|---|---|

| Bromine (4-position) | 2.2 |

| Chlorine (4-position) | 6.3 |

| Methyl (3-position) | >40 |

These findings highlight the importance of the electronic effects and steric factors introduced by different substituents .

Case Studies

- In Vivo Studies : A study involving isolated rat heart models demonstrated that compounds similar to this compound could effectively decrease coronary resistance and perfusion pressure, indicating cardiovascular benefits .

- Docking Studies : Computational docking studies have shown that this compound can effectively bind to carbonic anhydrase active sites, suggesting a mechanism for its inhibitory effects on enzyme activity .

Eigenschaften

IUPAC Name |

4-bromo-N-ethyl-3-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO2S/c1-2-11-14(12,13)6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKKBSXJXOBDNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.